Fto-IN-1 (tfa) is a small-molecule inhibitor specifically targeting the fat mass and obesity-associated protein, commonly referred to as FTO. This compound has garnered attention in the scientific community due to its potential implications in metabolic regulation and cancer therapy. The FTO protein is an alpha-ketoglutarate-dependent dioxygenase that demethylates N6-methyladenosine in RNA, influencing various biological processes including adipogenesis and tumor metabolism.
Fto-IN-1 (tfa) is classified as a small-molecule inhibitor. It is derived from a modular synthetic approach that mimics ascorbic acid, designed to inhibit the FTO enzyme. The compound has been investigated for its ability to modulate FTO activity, thereby impacting cellular processes related to metabolism and gene expression regulation.
The synthesis of Fto-IN-1 (tfa) involves several steps:
The detailed synthetic pathway highlights the modular nature of the compound's design, allowing for variations that can enhance its inhibitory efficacy against FTO .
Fto-IN-1 (tfa) possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with the FTO enzyme. Key structural features include:
The precise arrangement of these elements contributes to its inhibitory action against FTO, as demonstrated in binding studies .
Fto-IN-1 (tfa) undergoes specific chemical reactions primarily involving its interaction with the FTO enzyme. The mechanism of action includes:
These reactions are critical for understanding how Fto-IN-1 (tfa) can modulate gene expression through inhibition of m6A demethylation .
The mechanism by which Fto-IN-1 (tfa) exerts its effects involves several key processes:
Fto-IN-1 (tfa) exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory settings and potential therapeutic use .
Fto-IN-1 (tfa) has several promising applications in scientific research:
The fat mass and obesity-associated protein (FTO) is an evolutionarily conserved member of the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. It localizes to both the nucleus and cytoplasm and functions as the first identified RNA N6-methyladenosine (m6A) demethylase, establishing RNA modifications as reversible epigenetic marks [2] [7]. FTO catalyzes the oxidative demethylation of m6A—the most abundant internal mRNA modification in eukaryotes—through a multi-step mechanism involving conversion of m6A to N6-hydroxymethyladenosine (hm6A) and then N6-formyladenosine (f6A), ultimately yielding unmodified adenosine [7] [8]. This enzymatic activity directly regulates RNA metabolism, including splicing, stability, translation efficiency, and subcellular localization of target transcripts involved in critical biological pathways such as adipogenesis, neuronal signaling, and cellular differentiation [2] [7].
FTO demethylates multiple RNA substrates beyond m6A, including cap N6,2′-O-dimethyladenosine (m6Am) in messenger RNA and small nuclear RNA, and N1-methyladenosine (m1A) in transfer RNA [2] [3]. Dysregulation of FTO’s demethylase activity is mechanistically linked to disease pathogenesis:
The pathogenic overexpression of FTO in malignancies and metabolic syndromes positions it as a compelling therapeutic target. Small-molecule inhibition of FTO offers several advantages:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7